molecular formula C5H5F2NO B2702241 1,1-Difluoro-3-isocyanatocyclobutane CAS No. 1773511-62-8

1,1-Difluoro-3-isocyanatocyclobutane

Cat. No. B2702241
CAS RN: 1773511-62-8
M. Wt: 133.098
InChI Key: KNGUWKBLWSRYCV-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-isocyanatocyclobutane is a chemical compound with the molecular formula C5H5F2N . It has an average mass of 117.097 Da and a monoisotopic mass of 117.039009 Da .


Molecular Structure Analysis

The InChI code for 1,1-Difluoro-3-isocyanatocyclobutane is 1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Difluoro-3-isocyanatocyclobutane include a molecular weight of 133.1 . Other specific properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the available resources .

Scientific Research Applications

Membrane Interactions

Research on structurally similar compounds, such as fluorinated cyclobutanes, has provided insights into how these molecules interact with biological membranes. For example, a study on cyclic halogenated compounds revealed differences in anesthetic properties based on their distribution within model membranes, as investigated through nuclear magnetic resonance (NMR) techniques. Anesthetics preferentially distributed to regions allowing easy contact with water, unlike nonanesthetics, which solubilized into the lipid core. This suggests that the structural features of fluorinated cyclobutanes, including those with isocyanato groups, could significantly affect their bioactivity and interaction with cellular membranes (P. Tang, B. Yan, Y. Xu, 1997).

Synthetic Applications

The synthesis and evaluation of related compounds, like 1-amino-3-fluorocyclobutane-1-carboxylic acid, have been explored for imaging brain tumors, indicating the potential of fluorinated cyclobutanes in diagnostic medicine. These compounds have shown promise as PET tracers, highlighting their utility in detecting and delineating tumors (T. Shoup et al., 1999).

Material Science and Polymer Chemistry

Fluorinated cyclobutanes also find applications in materials science, particularly in the synthesis of polymers with specific physical properties. For example, perfluorocyclobutane has been identified for its potential in gas mixtures as a gaseous dielectric, reflecting its utility beyond biological applications into industrial and environmental realms (L. Christophorou, J. Olthoff, 2001).

Environmental Considerations

Beyond their direct applications, fluorinated cyclobutanes, including those structurally related to 1,1-Difluoro-3-isocyanatocyclobutane, have been studied for their environmental impact. Specifically, perfluorocyclobutane's role as a global warming gas underscores the importance of understanding and potentially mitigating the environmental footprint of these compounds (W. Tsai, Horng-Ping Chen, W. Hsien, 2002).

Future Directions

The future directions in the study and application of 1,1-Difluoro-3-isocyanatocyclobutane and related compounds could involve further exploration of their synthesis and applications. For instance, the development of safe and scalable applications of fluoroalkyl-substituted diazo compounds is highly desired . Additionally, the study of the differences of these diazoalkanes could provide important information on potential synthetic routes, required synthesis technology, and subsequent scale-up of transformations .

properties

IUPAC Name

1,1-difluoro-3-isocyanatocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGUWKBLWSRYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1773511-62-8
Record name 1,1-difluoro-3-isocyanatocyclobutane
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